molecular formula C9H6N2O2 B14662064 alpha-Nitrocinnamonitrile CAS No. 38436-36-1

alpha-Nitrocinnamonitrile

Katalognummer: B14662064
CAS-Nummer: 38436-36-1
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: LUBZISVMDWFFEL-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Nitrocinnamonitrile is an organic compound characterized by the presence of both a nitro group and a nitrile group attached to a cinnamyl backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with nitroacetonitrile under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Nitrocinnamonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Alpha-Nitrocinnamonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which alpha-Nitrocinnamonitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Alpha-Nitrocinnamonitrile can be compared with other similar compounds such as:

    Cinnamonitrile: Lacks the nitro group but has similar structural features.

    Nitrobenzene: Contains a nitro group but lacks the nitrile group.

    Benzonitrile: Contains a nitrile group but lacks the nitro group.

Eigenschaften

CAS-Nummer

38436-36-1

Molekularformel

C9H6N2O2

Molekulargewicht

174.16 g/mol

IUPAC-Name

(Z)-2-nitro-3-phenylprop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-9(11(12)13)6-8-4-2-1-3-5-8/h1-6H/b9-6-

InChI-Schlüssel

LUBZISVMDWFFEL-TWGQIWQCSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/C#N)\[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.